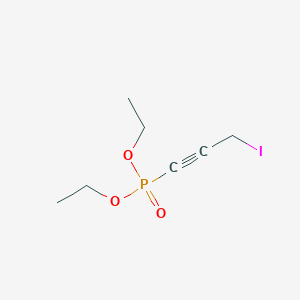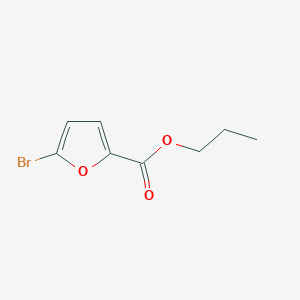![molecular formula C10H10ClNO4 B14316092 2-[4-(Chloroamino)phenyl]butanedioic acid CAS No. 112602-42-3](/img/structure/B14316092.png)
2-[4-(Chloroamino)phenyl]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Chloroamino)phenyl]butanedioic acid is an organic compound that contains both aromatic and aliphatic components. The presence of a chloroamino group attached to the phenyl ring and a butanedioic acid moiety makes it a compound of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloroamino)phenyl]butanedioic acid typically involves the chlorination of 4-aminophenylbutanedioic acid. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the aromatic ring in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas and a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction of the chloroamino group can yield corresponding amines.
Substitution: The chloroamino group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[4-(Chloroamino)phenyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[4-(Chloroamino)phenyl]butanedioic acid exerts its effects involves interactions with specific molecular targets. The chloroamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The butanedioic acid moiety can act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenylbutanedioic acid: Lacks the chloroamino group, making it less reactive in certain chemical reactions.
2-[4-(Bromoamino)phenyl]butanedioic acid: Contains a bromoamino group instead of a chloroamino group, leading to different reactivity and properties.
Uniqueness
2-[4-(Chloroamino)phenyl]butanedioic acid is unique due to the presence of the chloroamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
112602-42-3 |
|---|---|
Fórmula molecular |
C10H10ClNO4 |
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
2-[4-(chloroamino)phenyl]butanedioic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-12-7-3-1-6(2-4-7)8(10(15)16)5-9(13)14/h1-4,8,12H,5H2,(H,13,14)(H,15,16) |
Clave InChI |
GGINTSNGTYIATO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

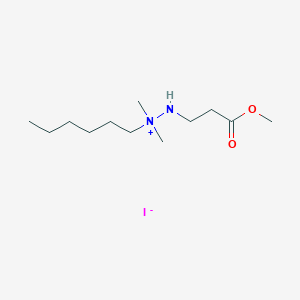

![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
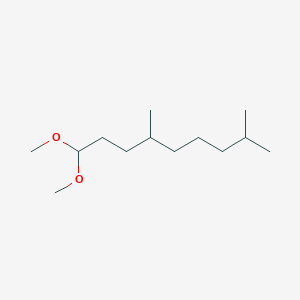

dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
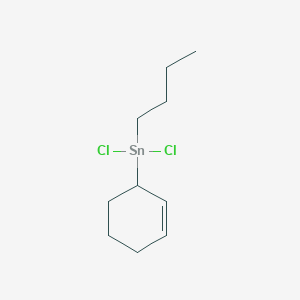
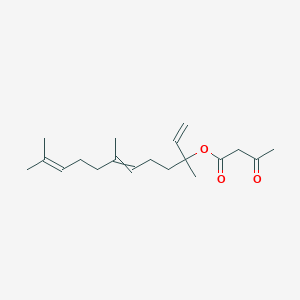
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
